molecular formula C13H13FINO2 B13721100 Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate

Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate

Cat. No.: B13721100
M. Wt: 361.15 g/mol
InChI Key: QFSSYUWGUZKVJX-UHFFFAOYSA-N
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Description

Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, known for their diverse biological activities. This compound features a unique combination of fluorine and iodine substituents on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate typically involves multi-step organic reactions. One common approach is the halogenation of an indole precursor, followed by esterification. For instance, starting with 6-fluoroindole, iodination can be achieved using iodine and a suitable oxidizing agent. The resulting 6-fluoro-5-iodoindole can then be subjected to a Friedel-Crafts acylation reaction with ethyl 3-bromopropanoate in the presence of a Lewis acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The indole ring can participate in cycloaddition reactions to form complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate involves its interaction with specific molecular targets. The fluorine and iodine substituents can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(5-Iodo-3-indolyl)propanoate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.

    Ethyl 3-(6-Fluoro-3-indolyl)propanoate: Lacks the iodine substituent, leading to different chemical and biological properties.

    Ethyl 3-(6-Chloro-5-iodo-3-indolyl)propanoate: Chlorine substituent instead of fluorine, which can alter its chemical behavior.

Uniqueness

Ethyl 3-(6-Fluoro-5-iodo-3-indolyl)propanoate is unique due to the presence of both fluorine and iodine substituents on the indole ring. This combination can significantly influence its chemical reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H13FINO2

Molecular Weight

361.15 g/mol

IUPAC Name

ethyl 3-(6-fluoro-5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H13FINO2/c1-2-18-13(17)4-3-8-7-16-12-6-10(14)11(15)5-9(8)12/h5-7,16H,2-4H2,1H3

InChI Key

QFSSYUWGUZKVJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=CC(=C(C=C21)I)F

Origin of Product

United States

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